molecular formula C16H23ClN2O3 B1500936 tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate CAS No. 939986-93-3

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B1500936
CAS No.: 939986-93-3
M. Wt: 326.82 g/mol
InChI Key: KKSQPVFIGBAJPA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 6-chloropyridin-3-ylmethoxy substituent. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors or neuroactive agents. The chloro-substituted pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the Boc group aids in protecting the piperidine nitrogen during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(10-19)21-11-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQPVFIGBAJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671521
Record name tert-Butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-93-3
Record name 1,1-Dimethylethyl 3-[(6-chloro-3-pyridinyl)methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate (CAS No. 939986-93-3) is a synthetic compound with potential biological activities that warrant detailed examination. Its molecular formula is C16_{16}H23_{23}ClN2_2O3_3, and it has a molecular weight of 326.82 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest possible interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a methoxy group linked to a chloropyridine moiety. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC16_{16}H23_{23}ClN2_2O3_3
Molecular Weight326.82 g/mol
CAS Number939986-93-3
PurityTypically ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to parasitic infections.

  • Antiparasitic Activity : Research indicates that compounds similar to this compound exhibit significant antiparasitic effects, particularly against Plasmodium species, the causative agents of malaria. The structural modifications in these compounds enhance their potency against resistant strains by targeting the PfATP4 Na+^+-ATPase, crucial for the parasite's survival .
  • Metabolic Stability : The incorporation of polar functionalities in the compound has been shown to improve aqueous solubility while balancing metabolic stability. This balance is essential for maintaining effective concentrations in vivo without rapid degradation .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and safety profiles:

  • Study on Antiparasitic Efficacy : A study evaluated various derivatives of piperidine-based compounds against Plasmodium falciparum, demonstrating that modifications at the piperidine ring significantly impacted their EC50 values (the concentration required for 50% inhibition). For instance, certain methoxy substitutions led to enhanced activity (EC50 as low as 0.048 μM), indicating a promising therapeutic potential .
  • Toxicological Assessments : Toxicological evaluations have highlighted the importance of assessing metabolic stability and toxicity profiles in drug development. Compounds similar to this compound were subjected to human liver microsome assays, revealing varied clearance rates that inform on their safety and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate (Target) 6-chloro-pyridin-3-ylmethoxy, Boc-protected piperidine C₁₆H₂₁ClN₂O₃ 332.8 g/mol Chloro substituent enhances electrophilicity; Boc group enables protection.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-iodo-3-methoxy-pyridin-2-yloxy, pyrrolidine core C₁₆H₂₃IN₂O₄ 434.2 g/mol Iodo substituent increases steric bulk; methoxy group alters electronic properties.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy-pyridin-3-ylmethyl, carbamate group C₁₃H₂₀N₂O₄ 268.3 g/mol Dual methoxy groups reduce reactivity; carbamate offers alternative protection.
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate 6-ethoxy-2-(methylthio)pyrimidin-4-ylamino, pyrimidine ring C₁₇H₂₈N₄O₃S 368.5 g/mol Pyrimidine core and methylthio group enhance hydrogen-bonding potential.
tert-Butyl 4-(3-((6-bromopyridin-3-yl)methoxy)propyl)piperidine-1-carboxylate 6-bromo-pyridin-3-ylmethoxy, propyl linker, piperidine core C₁₉H₂₉BrN₂O₃ 425.4 g/mol Bromo substituent increases hydrophobicity; propyl spacer adds flexibility.
tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate Benzo[d]isothiazole-1,1-dioxide, amino-methyl linker C₁₈H₂₅N₃O₄S 391.5 g/mol Sulfonamide group improves solubility; fused aromatic system enhances rigidity.

Comparative Analysis of Key Properties

Substituent Effects
  • Bromine (as in ) offers intermediate reactivity between chlorine and iodine in cross-coupling reactions.
  • Heterocycle Differences : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity compared to pyridine-based analogs.
Functional Group Impact
  • Boc vs. Carbamate Protection : The carbamate group in provides hydrolytic stability under basic conditions, whereas the Boc group is acid-labile, enabling selective deprotection .
Physicochemical Properties
  • Solubility : Sulfonamide-containing derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfone groups.
  • Molecular Weight : Pyrimidine derivatives (e.g., ) have higher molecular weights (~368 g/mol), which may influence bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate

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